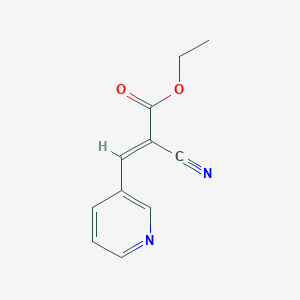

Ethyl 2-cyano-3-(3-pyridinyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

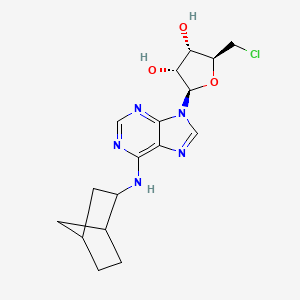

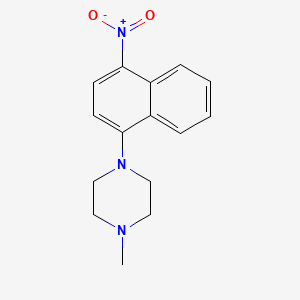

Ethyl 2-cyano-3-(3-pyridinyl)acrylate is a chemical compound with the molecular formula C11H10N2O2 . It is also known by its IUPAC name, ethyl (2E)-2-cyano-3-(3-pyridinyl)-2-propenoate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-(3-pyridinyl)acrylate consists of an ethyl ester group attached to a cyano group and a pyridinyl group . The exact structure can be represented by the InChI code: 1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ .Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-(3-pyridinyl)acrylate is a white to yellow solid at room temperature . It has a molecular weight of 202.21 .Aplicaciones Científicas De Investigación

Chemical Properties

Ethyl 2-Cyano-3-(3-pyridyl)acrylate has a molecular weight of 202.21 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(3-pyridinyl)-2-propenoate .

Synthesis and Characterization

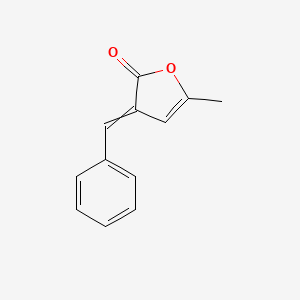

The synthesis, crystal structure, and structural motif of two thiophene-based cyanoacrylate derivatives, namely, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate (1), C11H11NO2S, and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate (2), C10H9NO2S, have been reported . The molecular conformations of these derivatives are very similar, as all non-H atoms are planar except for the methyl of the ethyl groups .

Industrial Applications

Cyanoacrylate derivatives are of industrial interest as they are used to build many adhesives and polymeric materials . They are also considered important intermediate precursors for the synthesis of different heterocyclic derivatives .

Bioreduction Reactions

Cyanoacrylates are used as nitrile-activated species in bioreduction reactions .

Organic Dye-Sensitized Solar Cells (DSSCs)

Cyanoacrylic acid, a component of cyanoacrylates, is one of the most commonly employed acceptors in organic dye-sensitized solar cells (DSSCs) . Thiophene and its derivatives, known to exhibit high charge mobility, serve as bridges (donor-acceptor structure) to provide conjugation and enhance light absorbance .

Photovoltaic Cells

An understanding of the structure of thiophene-based acrylate subunits is necessary to benefit from their properties in photovoltaic cells .

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMBXBIFKMYOLF-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN=CC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Cyano-3-(3-pyridyl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)

![1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B1148827.png)

![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)